molecular formula C24H18F3N3O2S B2991941 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 301683-34-1

2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2991941
CAS No.: 301683-34-1
M. Wt: 469.48
InChI Key: FUXWSEUPHKCISH-NFFVHWSESA-N
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Description

2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H18F3N3O2S and its molecular weight is 469.48. The purity is usually 95%.
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Biological Activity

The compound 2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting data on its efficacy against various pathogens and its mechanisms of action based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H19N3O4SC_{24}H_{19}N_3O_4S, with a molecular weight of approximately 445.49 g/mol. The structure features a thiazolidinone core, which is often associated with diverse biological activities due to its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazolidinone derivatives, including our compound of interest. The antimicrobial efficacy is often measured using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Compound MIC (μg/mL) MBC (μg/mL) Target Pathogen
This compound10.7 - 21.421.4 - 40.2Various bacterial and fungal species

In a study published in RSC Advances, compounds similar to our target exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating that modifications in the thiazolidinone structure can enhance potency against these pathogens .

Anticancer Activity

The anticancer potential of thiazolidinones has been widely reported, with several studies indicating their ability to induce apoptosis in cancer cells. The compound's mechanism often involves the inhibition of key proteins involved in cell proliferation and survival.

A notable study focused on the structure-activity relationship (SAR) of thiazolidinones demonstrated that specific substitutions on the phenyl rings significantly affected cytotoxicity against various cancer cell lines. For instance:

Compound Cell Line IC50 (μM)
This compoundA431 (epidermoid carcinoma)< 10
Other ThiazolidinonesU251 (glioblastoma)< 20

The presence of electron-donating groups on the phenyl rings was found to enhance the anticancer activity, suggesting that further optimization could lead to more potent derivatives .

The proposed mechanisms by which thiazolidinones exert their biological effects include:

  • Inhibition of Enzymatic Activity : Thiazolidinones may inhibit enzymes involved in critical metabolic pathways within pathogens or cancer cells.
  • Induction of Apoptosis : Many studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Disruption of Protein Interactions : Thiazolidinones may interfere with protein-protein interactions essential for cellular function.

Case Studies

Several case studies have highlighted the potential applications of thiazolidinone derivatives:

  • Antimicrobial Efficacy : In a clinical setting, derivatives were tested against strains resistant to conventional antibiotics, showing promising results in vitro.
  • Cancer Treatment : Preclinical models demonstrated that certain thiazolidinone derivatives significantly reduced tumor size in xenograft models, warranting further investigation into their therapeutic potential.

Properties

IUPAC Name

2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O2S/c25-24(26,27)18-13-7-8-14-19(18)29-21(31)15-20-22(32)30(17-11-5-2-6-12-17)23(33-20)28-16-9-3-1-4-10-16/h1-14,20H,15H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXWSEUPHKCISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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